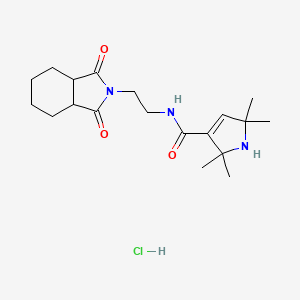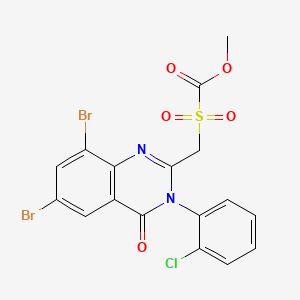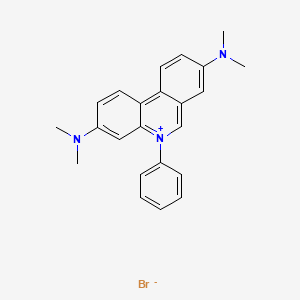
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its phenanthridinium core, which is substituted with dimethylamino groups at positions 3 and 8, and a phenyl group at position 6. The bromide ion serves as the counterion to balance the charge of the phenanthridinium cation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization and subsequent quaternization with methylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenanthridinium core to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenanthridinium derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
科学研究应用
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe for detecting specific ions or molecules.
Biology: The compound is employed in biological assays to study cell viability and apoptosis due to its ability to intercalate with DNA.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide exerts its effects involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the double helix structure and inhibiting replication and transcription processes. This interaction is facilitated by the planar structure of the phenanthridinium core, which allows it to insert between base pairs of the DNA.
相似化合物的比较
Similar Compounds
Ethidium Bromide: Another phenanthridinium derivative known for its DNA intercalating properties.
Propidium Iodide: A phenanthridinium compound used in cell viability assays.
Acridine Orange: A structurally similar compound used as a nucleic acid-selective fluorescent dye.
Uniqueness
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dimethylamino groups enhances its solubility and reactivity, making it a versatile compound for various applications.
属性
CAS 编号 |
102586-18-5 |
|---|---|
分子式 |
C23H24BrN3 |
分子量 |
422.4 g/mol |
IUPAC 名称 |
3-N,3-N,8-N,8-N-tetramethyl-5-phenylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C23H24N3.BrH/c1-24(2)19-10-12-21-17(14-19)16-26(18-8-6-5-7-9-18)23-15-20(25(3)4)11-13-22(21)23;/h5-16H,1-4H3;1H/q+1;/p-1 |
InChI 键 |
IIWGIPUIAAKCJS-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1=CC2=C[N+](=C3C=C(C=CC3=C2C=C1)N(C)C)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


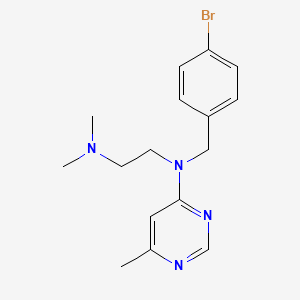
![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)
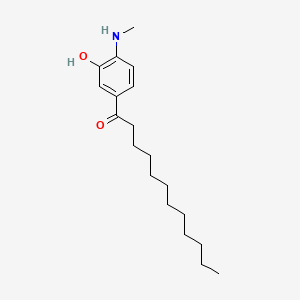

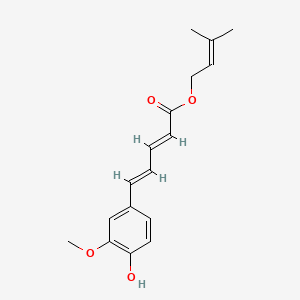
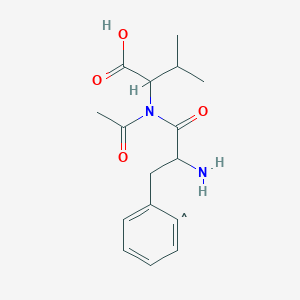
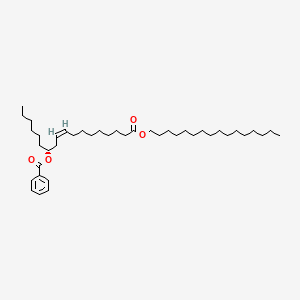

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
